Biological Activity of Benzaldehyde O-Alkyloximes: Positional Dependence of Halogen Substitution
In a study investigating benzaldehyde O-alkyloximes as plant growth regulators, the introduction of a bromine atom to the benzene ring enhanced phytotoxic activity. However, the activity profile was highly dependent on the halogen's position. The study explicitly reports that 4-bromobenzaldehyde O-carboxylmethyloxime was the most active in a transpiration test, while O-alkyloximes with a fluorine atom at the 3-position were more active in a GA3-induced α-amylase induction inhibition test [1]. This provides class-level evidence that the 3-position on the benzaldehyde oxime scaffold yields a distinct biological profile compared to the 4-position. This compound, 3-bromobenzaldehyde oxime, serves as a direct precursor for exploring this 3-position SAR.
| Evidence Dimension | Phytotoxic Activity (Transpiration Inhibition) |
|---|---|
| Target Compound Data | Not directly tested; used as a structural reference for 3-substituted oximes. |
| Comparator Or Baseline | 4-Bromobenzaldehyde O-carboxylmethyloxime (most active in transpiration test); 3-Fluoro O-alkyloximes (most active in α-amylase inhibition test) |
| Quantified Difference | Activity profile is position-dependent; 3-position compounds show a different activity profile than 4-position compounds. The magnitude of difference is qualitative, not quantitative, in this report. |
| Conditions | GA3-induced α-amylase induction inhibition test in embryoless barley seeds; transpiration test in higher plants. |
Why This Matters
This evidence underscores that the 3-bromo substitution pattern is not interchangeable with 4-bromo analogs; it is a specific, non-generic entry point for exploring a distinct area of agrochemical SAR.
- [1] H. Yoshikawa and K. Doi (1998). Benzaldehyde O-Alkyloximes as New Plant Growth Regulators. Bioscience, Biotechnology, and Biochemistry, 62(5), 996-997. DOI: 10.1271/bbb.62.996 View Source
